molecular formula C18H13NO4 B5692928 (3E)-3-[(4-methyl-3-nitrophenyl)methylidene]-5-phenylfuran-2-one

(3E)-3-[(4-methyl-3-nitrophenyl)methylidene]-5-phenylfuran-2-one

Cat. No.: B5692928
M. Wt: 307.3 g/mol
InChI Key: KTRSRPPCUUNNJR-OQLLNIDSSA-N
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Description

(3E)-3-[(4-methyl-3-nitrophenyl)methylidene]-5-phenylfuran-2-one is an organic compound characterized by its unique structure, which includes a furan ring, a phenyl group, and a nitrophenyl group

Properties

IUPAC Name

(3E)-3-[(4-methyl-3-nitrophenyl)methylidene]-5-phenylfuran-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13NO4/c1-12-7-8-13(10-16(12)19(21)22)9-15-11-17(23-18(15)20)14-5-3-2-4-6-14/h2-11H,1H3/b15-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTRSRPPCUUNNJR-OQLLNIDSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C=C2C=C(OC2=O)C3=CC=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)/C=C/2\C=C(OC2=O)C3=CC=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3E)-3-[(4-methyl-3-nitrophenyl)methylidene]-5-phenylfuran-2-one typically involves a multi-step process. One common method is the condensation reaction between 4-methyl-3-nitrobenzaldehyde and 5-phenylfuran-2-one under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as p-toluenesulfonic acid in a solvent like ethanol. The mixture is refluxed for several hours, and the product is then purified by recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as column chromatography and high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(3E)-3-[(4-methyl-3-nitrophenyl)methylidene]-5-phenylfuran-2-one can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can be oxidized to form corresponding quinones using oxidizing agents such as potassium permanganate.

    Substitution: The phenyl group can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nitrating mixture (concentrated nitric acid and sulfuric acid) for nitration reactions.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

(3E)-3-[(4-methyl-3-nitrophenyl)methylidene]-5-phenylfuran-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of (3E)-3-[(4-methyl-3-nitrophenyl)methylidene]-5-phenylfuran-2-one involves its interaction with specific molecular targets. For instance, its potential antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. The compound’s anti-inflammatory effects could be due to its interaction with inflammatory mediators, thereby reducing the production of pro-inflammatory cytokines .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3E)-3-[(4-methyl-3-nitrophenyl)methylidene]-5-phenylfuran-2-one is unique due to its combination of a furan ring, phenyl group, and nitrophenyl group, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various applications in research and industry.

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